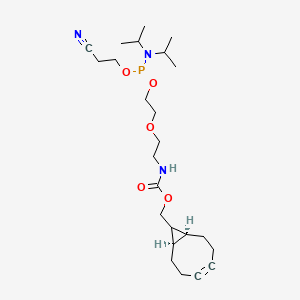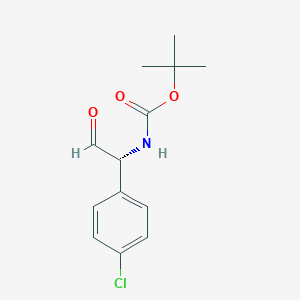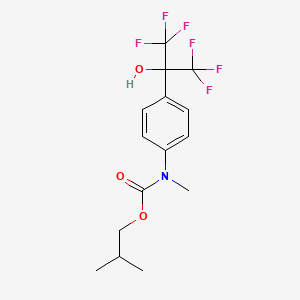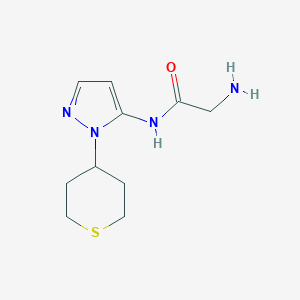
1-Ethynyl-4-fluorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4-fluorocyclohexane is an organofluorine compound characterized by a cyclohexane ring substituted with an ethynyl group at the first carbon and a fluorine atom at the fourth carbon
Métodos De Preparación
The synthesis of 1-Ethynyl-4-fluorocyclohexane can be achieved through several routes. One common method involves the selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica supports . This method is efficient and allows for the production of fluorinated cyclohexane derivatives under controlled conditions. The reaction typically requires a temperature range of 80-100°C and hydrogen pressure of 10-55 bar .
Análisis De Reacciones Químicas
1-Ethynyl-4-fluorocyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, often using hydrogenation catalysts.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Addition: The ethynyl group can participate in addition reactions, such as hydrohalogenation or hydration, forming vinyl halides or alcohols, respectively.
Aplicaciones Científicas De Investigación
1-Ethynyl-4-fluorocyclohexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-4-fluorocyclohexane involves its interaction with molecular targets through its ethynyl and fluorine substituents. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the fluorine atom can engage in hydrogen bonding and electrostatic interactions. These interactions influence the compound’s reactivity and binding affinity to various molecular targets.
Comparación Con Compuestos Similares
1-Ethynyl-4-fluorocyclohexane can be compared with other fluorinated cyclohexane derivatives, such as fluorocyclohexane and 1-fluoro-1-silacyclohexane . While fluorocyclohexane is simpler with only a fluorine substituent, 1-fluoro-1-silacyclohexane includes a silicon atom, which alters its conformational preferences and stability. The presence of the ethynyl group in this compound adds to its uniqueness, providing additional sites for chemical modification and interaction.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Continued exploration of this compound and its derivatives will likely yield new insights and applications in the future.
Propiedades
Fórmula molecular |
C8H11F |
|---|---|
Peso molecular |
126.17 g/mol |
Nombre IUPAC |
1-ethynyl-4-fluorocyclohexane |
InChI |
InChI=1S/C8H11F/c1-2-7-3-5-8(9)6-4-7/h1,7-8H,3-6H2 |
Clave InChI |
TWVFLNSKOHXQPI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CCC(CC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)

![4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)

![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)

![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)

![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)

